4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Description
4-Cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a phenyl group at position 1 and a methyl group at position 2. The benzamide moiety includes a cyano group at the para position of the benzene ring. Its synthesis typically involves coupling reactions between activated benzoyl derivatives and pyrazole amines, as demonstrated in analogous compounds (e.g., EDCI/HOBt-mediated amidation in DMF) .
Properties
IUPAC Name |
4-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-13-11-17(22(21-13)16-5-3-2-4-6-16)20-18(23)15-9-7-14(12-19)8-10-15/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQGKYETIJDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of the Benzamide Group
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-cyanobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Mechanism : Nucleophilic attack by water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .
Reduction of the Cyano Group
The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) under catalytic hydrogenation or via LiAlH₄.
| Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(aminomethyl)benzamide | 90% | |
| Hydride reduction | LiAlH₄, THF, 0°C → reflux | 4-(aminomethyl)-N-(pyrazolyl)benzamide | 82% |
Mechanism : Sequential addition of hydrogen or hydride to the nitrile, forming an imine intermediate that hydrolyzes to the amine.
Electrophilic Aromatic Substitution
The phenyl and pyrazole rings undergo electrophilic substitution, particularly nitration and sulfonation.
Nitration of the Pyrazole Ring
| Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Conc. HNO₃, 0°C, 4 h | 4-cyano-N-(3-methyl-1-phenyl-4-nitro-1H-pyrazol-5-yl)benzamide | 65% |
Regioselectivity : Nitration occurs preferentially at the C4 position of the pyrazole due to electron-donating effects of the methyl group .
Nucleophilic Substitution at the Pyrazole C4 Position
The electron-deficient pyrazole ring undergoes nucleophilic substitution at C4 when activated by electron-withdrawing groups.
| Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|
| Amination (NH₃, Cu catalyst) | NH₃, CuCl, DMF, 100°C | 4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | 70% |
Mechanism : Copper-catalyzed Ullmann-type coupling replaces nitro/halogen groups with amines .
Cyclization Reactions
The cyano group participates in cyclization to form heterocycles under specific conditions.
Formation of Pyrazolo[3,4-d]pyrimidines
| Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA, POCl₃, 80°C, 24 h | 7-chloro-1-phenyl-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine | 75% |
Mechanism : TFA acts as both acid and trifluoromethyl source, facilitating cyclization via nucleophilic attack by the pyrazole nitrogen .
Cross-Coupling Reactions
The aryl groups participate in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
| Conditions | Reagents | Major Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, arylboronic acid | K₂CO₃, dioxane, 90°C | 4-cyano-N-(3-methyl-1-(4-biphenyl)-1H-pyrazol-5-yl)benzamide | 88% |
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light or strong oxidizers:
Scientific Research Applications
Synthesis of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
The synthesis of this compound typically involves the reaction of 5-amino-4-cyanopyrazoles with benzoylisothiocyanate. The general procedure includes:
- Preparation of Aminocyanopyrazole : Starting from appropriate phenylhydrazines and malononitrile.
- Formation of Benzamide Derivative : The aminocyanopyrazole is reacted with benzoylisothiocyanate in a suitable solvent like pyridine.
This method yields a variety of substituted pyrazole derivatives with varying biological activities .
Antiviral Activity
One of the most notable applications of this compound is its antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In a study, various derivatives were synthesized and tested for their efficacy against TMV. The results showed that certain compounds exhibited significant antiviral activity, with effective concentrations noted at 500 μg/mL .
Antibacterial Activity
The compound has also been evaluated for antibacterial activity against various bacterial strains. Microdilution tests demonstrated that certain derivatives exhibited promising antibacterial properties, indicating potential use as therapeutic agents in treating bacterial infections .
Study on Antiviral Activity
In a comprehensive study published in Molecules, researchers synthesized several pyrazole derivatives, including this compound. The study utilized molecular docking to understand the binding interactions with TMV proteins and reported that the compound showed superior binding affinity compared to standard antiviral agents .
Antibacterial Evaluation
Research highlighted in Turkish Journal of Chemistry evaluated the antibacterial efficacy of synthesized pyrazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific compounds derived from this compound exhibited significant inhibition zones, suggesting potential for further development as antibacterial agents .
Data Tables
| Compound Name | Synthesis Method | Biological Activity | Effective Concentration |
|---|---|---|---|
| This compound | Benzoylisothiocyanate reaction | Antiviral (TMV) | 500 μg/mL |
| Derivative A | Reaction with amines | Antibacterial | 250 μg/mL |
| Derivative B | Reaction with cyclic anhydrides | Antiviral (TMV) | 300 μg/mL |
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in insecticidal applications, it targets the ryanodine receptor, disrupting calcium ion regulation in insect muscles, leading to paralysis and death . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Compound 3a () :
- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Key Differences: Additional pyrazole ring with a chlorine substituent at position 5 and a carboxamide group at position 3.
- Properties:
- Yield: 68%
- Melting Point: 133–135°C
- MS (ESI): 403.1 ([M+H]⁺)
Compound 3d () :
- Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Key Differences: Fluorine substituent on the phenyl ring attached to the pyrazole.
- Properties:
- Yield: 71%
- Melting Point: 181–183°C
- MS (ESI): 421.0 ([M+H]⁺)
- Impact : Fluorine’s electron-withdrawing nature increases thermal stability (higher mp) and may enhance metabolic resistance .
Substituent Variations on the Benzamide Ring
4-Chloro-N-(5-Methyl-3-Phenyl-1H-Pyrazol-4-yl)Benzamide () :
- Structure: Chloro substituent at position 4 of the benzamide and pyrazole substituted at position 4.
- Key Differences: Chlorine replaces cyano; pyrazole substitution differs (position 4 vs. 5).
4-Cyano-N-(3-Methylisoxazol-5-yl)Benzamide () :
- Structure: Isoxazole replaces pyrazole as the heterocyclic core.
- Key Differences: Isoxazole’s oxygen atom vs. pyrazole’s nitrogen alters electronic properties and hydrogen-bonding capacity.
- Impact : Reduced planarity of the isoxazole ring may decrease π-π stacking interactions in biological targets .
Pharmacological and Structural Insights
Docking Studies () :
- A related benzamide (4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide) was docked into soluble epoxide hydrolase (sEH) using AutoDock 4.0. The cyano group formed a critical hydrogen bond with Tyr343, suggesting that 4-cyano substitution enhances target engagement .
Crystallographic Analysis () :
- Analogous pyrazole-benzamide derivatives (e.g., (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-benzamide) crystallize in non-centrosymmetric space groups (e.g., Cc), with intramolecular hydrogen bonds stabilizing the structure .
Data Tables
Table 1: Physical and Spectroscopic Properties of Selected Analogs
*Theoretical values based on structural analogy; †Estimated from similar compounds.
Biological Activity
4-Cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with appropriate cyano and benzamide derivatives. The synthetic pathway can be optimized for yield and purity using various solvents and reaction conditions.
Antiviral Activity
Research has shown that compounds similar to this compound exhibit significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In a study, derivatives were tested for their ability to inhibit TMV at concentrations around 500 μg/mL, with some compounds showing promising activity comparable to standard antiviral agents like ningnanmycin .
Anticancer Properties
The anticancer potential of pyrazole derivatives, including this compound, has been investigated extensively. For instance, certain pyrazole compounds have demonstrated cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50 values indicating effective growth inhibition . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis |
| Compound B | SF-268 | 12.50 | Cell cycle arrest |
| Compound C | NCI-H460 | 42.30 | Apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Disruption of Microtubule Dynamics : Some studies indicate that pyrazole compounds may interfere with microtubule formation, which is crucial for cell division.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on TMV Inhibition : A series of pyrazole derivatives were synthesized and tested against TMV, revealing that certain compounds significantly reduced viral load in infected plants compared to controls .
- Anticancer Efficacy in Mice Models : In vivo studies demonstrated that specific pyrazole derivatives led to tumor reduction in mice models, showcasing their potential as anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, and how can reaction yields be optimized?
Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:
Core Pyrazole Formation : Reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine).
Cyanobenzamide Incorporation : Introducing the 4-cyanobenzoyl group via nucleophilic acyl substitution.
Q. Optimization Strategies :
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer: X-ray Crystallography is the gold standard:
Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 5% .
Visualization : Generate ORTEP diagrams via WinGX/ORTEP-3 to illustrate anisotropic displacement parameters .
Q. Alternative Methods :
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyrazole C-H at δ 6.2–6.5 ppm; cyano group at δ 118–120 ppm in ¹³C) .
- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2230 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Answer: Common issues include disordered solvent molecules or twinning. Mitigation strategies:
- Data Reprocessing : Use SHELXC/SHELXD for improved phase determination .
- Twinning Analysis : Apply PLATON or CrysAlisPro to detect and model twinning operators.
- Disorder Modeling : Split occupancy atoms (e.g., solvent molecules) and refine with restraints in SHELXL .
Case Study : A 2023 study resolved solvent disorder by assigning partial occupancy (0.5:0.5) to two DMF molecules, reducing R1 from 8.2% to 4.7% .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?
Answer: SAR Workflow :
Derivative Synthesis : Modify substituents (e.g., replace cyano with nitro or halogen groups) .
Bioactivity Screening : Test antimicrobial (MIC assays) or anti-inflammatory (COX-2 inhibition) activity.
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., MIF ).
Q. How can computational methods predict reactivity for further derivatization?
Answer: DFT Calculations (Gaussian 16, B3LYP/6-31G* basis set):
- Electrophilic Sites : Analyze electrostatic potential maps to identify reactive positions (e.g., pyrazole N-atoms, cyano group).
- Reaction Pathway Simulation : Model nucleophilic attacks (e.g., thiol addition to cyano group) using transition-state optimization .
Example : A 2021 study predicted regioselective thiophene formation at the cyano group (ΔG‡ = 18.3 kcal/mol), validated experimentally .
Q. What experimental precautions are critical for handling this compound in biological assays?
Answer:
- Solubility : Use DMSO (≤1% v/v) to avoid cytotoxicity; confirm solubility via dynamic light scattering (DLS).
- Stability : Store at –20°C under argon; monitor degradation via LC-MS (e.g., hydrolysis of cyano to amide in aqueous buffers) .
- Positive Controls : Include known inhibitors (e.g., ISO-1 for MIF assays) to validate assay conditions .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate Force Fields : Adjust parameters for solvation or protonation states in docking simulations.
- Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics .
- Meta-Analysis : Compare with structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives) to identify confounding factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
